1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester typically involves the bromination of indole derivatives followed by esterification. One common method includes the use of bromine in acetic acid to introduce bromine atoms at the 2, 3, and 6 positions of the indole ring. The resulting tribromoindole is then reacted with methanol in the presence of a catalyst to form the methyl ester .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester undergoes various chemical reactions, including:
Substitution: The tribromo groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-carboxylic acid: This compound is similar in structure but lacks the tribromo groups, resulting in different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: Another indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its tribromo substitution, which imparts specific chemical reactivity and biological activity not found in other indole derivatives .
Properties
CAS No. |
918530-07-1 |
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Molecular Formula |
C10H6Br3NO2 |
Molecular Weight |
411.87 g/mol |
IUPAC Name |
methyl 2,3,6-tribromoindole-1-carboxylate |
InChI |
InChI=1S/C10H6Br3NO2/c1-16-10(15)14-7-4-5(11)2-3-6(7)8(12)9(14)13/h2-4H,1H3 |
InChI Key |
ONNHWLWOHFGPBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
Origin of Product |
United States |
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